molecular formula C7H13NOS B034703 3,3-Dimethylthiomorpholine-4-carbaldehyde CAS No. 111072-97-0

3,3-Dimethylthiomorpholine-4-carbaldehyde

Cat. No. B034703
M. Wt: 159.25 g/mol
InChI Key: HHYNFVIFWWIJKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethylthiomorpholine-4-carbaldehyde is a chemical compound that belongs to the class of thiomorpholine derivatives. It is widely used in scientific research as a reagent in the synthesis of various organic compounds. The compound has a unique structure that makes it an ideal candidate for several applications in the field of chemistry and biochemistry.

Mechanism Of Action

The mechanism of action of 3,3-Dimethylthiomorpholine-4-carbaldehyde is not well understood. However, it is believed that the compound acts as a nucleophile, attacking electrophilic centers in organic molecules. This property makes it an ideal candidate for various reactions such as nucleophilic addition, nucleophilic substitution, and nucleophilic aromatic substitution.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3,3-Dimethylthiomorpholine-4-carbaldehyde are not well studied. However, some studies have shown that the compound possesses some antimicrobial properties. It is believed that the compound inhibits the growth of bacteria by disrupting their cell walls.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3,3-Dimethylthiomorpholine-4-carbaldehyde in lab experiments is its high reactivity. The compound is highly reactive towards various organic molecules, making it an ideal candidate for several reactions. However, the compound is also highly toxic and should be handled with care.
List of

Future Directions

1. The synthesis of new heterocyclic compounds using 3,3-Dimethylthiomorpholine-4-carbaldehyde as a reagent.
2. The study of the mechanism of action of 3,3-Dimethylthiomorpholine-4-carbaldehyde.
3. The development of new synthetic methods for the production of 3,3-Dimethylthiomorpholine-4-carbaldehyde.
4. The study of the biochemical and physiological effects of 3,3-Dimethylthiomorpholine-4-carbaldehyde.
5. The development of new applications for 3,3-Dimethylthiomorpholine-4-carbaldehyde in the field of chemistry and biochemistry.

Synthesis Methods

The synthesis of 3,3-Dimethylthiomorpholine-4-carbaldehyde can be achieved through several methods. One of the most commonly used methods is the reaction of 3,3-dimethylthiomorpholine with chloral hydrate in the presence of a strong acid such as hydrochloric acid. The reaction proceeds via an intermediate step where the chloral hydrate is converted to 3,3-dimethylthiomorpholine-4-carboxylic acid, which is then reduced to the aldehyde using a reducing agent such as sodium borohydride.

Scientific Research Applications

3,3-Dimethylthiomorpholine-4-carbaldehyde is widely used in scientific research as a reagent in the synthesis of various organic compounds. It is particularly useful in the synthesis of heterocyclic compounds such as thiazoles, thiazolines, and thiazolidines. These compounds have several applications in the pharmaceutical industry as they possess antimicrobial, antifungal, and anticancer properties.

properties

IUPAC Name

3,3-dimethylthiomorpholine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NOS/c1-7(2)5-10-4-3-8(7)6-9/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYNFVIFWWIJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CSCCN1C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethylthiomorpholine-4-carbaldehyde

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